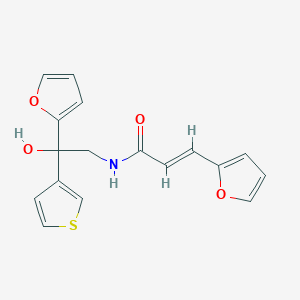

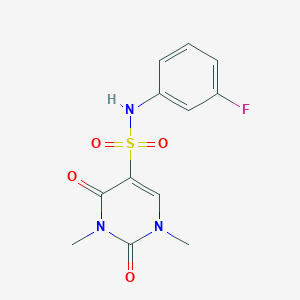

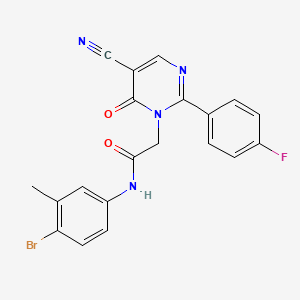

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoicacid, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. This compound is a derivative of lysine, an amino acid that is essential for protein synthesis. Fmoc-Lys(Mtt)-OH is commonly used in peptide synthesis due to its ability to protect the lysine residue from unwanted reactions.

Scientific Research Applications

Synthesis of Daptomycin

Fmoc-L-Kynurenine is used in the high-yielding total synthesis of daptomycin , an important clinical antibiotic . The synthesis was developed using Fmoc-L-Kyn (Boc)-OH, which is prepared in two steps from Fmoc-L-Trp (Boc)-OH . This synthesis will facilitate the preparation of analogs of daptomycin .

Biocatalysis

Kynurenine formamidase, a biocatalyst, is used in the preparation of Kyn for natural products synthesis and drug development . Fmoc-L-Kynurenine plays a pivotal role in this process .

Neuroprotection

L-kynurenine, an endogenous metabolite, has been used as a neuroprotective strategy in experimental models . The protective effects of L-KYN have been attributed mainly to kynurenic acid (KYNA) .

Antioxidant Properties

Considering that L-KYN is prone to oxidation, this redox property may play a substantial role in its protective effects .

Metabolism and Related Diseases

Kynurenine (Kyn) as a non-proteinogenic amino acid, is prevalent in various bioactive natural products, and plays a pivotal role in metabolism and related diseases .

Green Chemistry

Learning from nature, kynurenine formamidase is considered a promising biocatalyst to realize the hydrolysis of NFK for the alternation of the environmentally unfriendly acid or base .

Mechanism of Action

Target of Action

The primary targets of (2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as Fmoc-L-Kynurenine, are enzymes in the kynurenine pathway . This pathway is responsible for the metabolism of the essential amino acid tryptophan . The primary target for inactivation is the photosystem II (PSII) reaction center .

Mode of Action

Fmoc-L-Kynurenine interacts with its targets through key interactions between the carboxylate group and specific residues in the active site of the enzyme . These interactions are thought to be important in substrate binding and recognition .

Biochemical Pathways

Fmoc-L-Kynurenine affects the kynurenine pathway, which is the major route for tryptophan metabolism in mammals . An imbalance between beneficial and harmful kynurenines has been associated with the pathogenesis and biological mechanisms of various disorders .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Fmoc-L-Kynurenine’s action are related to its role in the kynurenine pathway. It results in the formation of several immunomodulatory metabolites . These metabolites have essential roles in the regulation of NMDA (N‐methyl‐d‐aspartate) receptor function and free radical production .

Action Environment

The action of Fmoc-L-Kynurenine can be influenced by environmental factors such as light intensity . For instance, high light intensities can result in damage to the photosynthetic membrane proteins and suboptimal activity, a phenomenon called photoinhibition . This suggests that the efficacy and stability of Fmoc-L-Kynurenine could be affected by environmental conditions.

properties

IUPAC Name |

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQSJVSXLYNBV-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Kynurenine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)